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Cat. No.: B6593145 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Ethoxycinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction
2-Ethoxycinnamic acid (C₁₁H₁₂O₃) is an aromatic carboxylic acid and a derivative of cinnamic

acid. As a member of the cinnamate family, it belongs to a class of compounds widely

investigated for their diverse biological activities and applications, ranging from roles as

synthetic intermediates in the pharmaceutical industry to components in cosmetics.

Understanding the fundamental physical properties of this compound is a critical first step in its

handling, characterization, formulation, and quality control.

This guide provides a comprehensive overview of the core physical properties of 2-
Ethoxycinnamic acid. It moves beyond a simple recitation of data to offer detailed, field-

proven experimental protocols for their determination. The causality behind methodological

choices is explained to ensure that researchers can not only replicate these procedures but

also understand the principles that guarantee data integrity and reliability.

Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is essential for any laboratory

or development work. The key physicochemical data for 2-Ethoxycinnamic acid are

summarized below.
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Property Value Source

IUPAC Name
(2E)-3-(2-ethoxyphenyl)prop-2-

enoic acid
[PubChem][1]

Molecular Formula C₁₁H₁₂O₃ [PubChem][1]

Molecular Weight 192.21 g/mol [PubChem][1]

Appearance White to cream or yellow solid [Thermo Scientific][2]

Melting Point
181-188 °C (Varies by source

and purity)
[Thermo Scientific][2]

Solubility

Insoluble in water; Soluble in

ethanol, ether, DMSO,

acetone, chloroform

[Alchemist-chem][3],

[ChemicalBook][4]

pKa (Predicted) 4.14 (Strongest Acidic) [FooDB][5]

Experimental Determination of Physical Properties
The following sections detail robust methodologies for the empirical validation of the key

physical properties of 2-Ethoxycinnamic acid.

Melting Point Determination: A Criterion for Purity
Expertise & Experience: The melting point is one of the most fundamental and informative

physical properties of a solid organic compound. A sharp, narrow melting range (typically 0.5-

1.0°C) is a strong indicator of high purity, whereas the presence of impurities typically causes a

depression and broadening of the melting range.[6] This phenomenon, known as melting point

depression, is a colligative property that provides a rapid and cost-effective method for

preliminary purity assessment.

Self-Validating Protocol for Melting Point Determination:

Sample Preparation:

Ensure the 2-Ethoxycinnamic acid sample is completely dry, as residual solvent will act

as an impurity.
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Place a small amount of the crystalline solid onto a clean, dry watch glass.

Obtain a glass capillary tube (sealed at one end) and gently tap the open end into the

sample powder.[7]

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to

compact the solid into the bottom sealed end.[7][8] The packed sample should be

approximately 1-2 mm high.[6]

Apparatus Setup & Measurement:

Use a calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp).

Rapid Preliminary Run (Optional but Recommended): Set a fast ramp rate (10-

20°C/minute) to quickly determine an approximate melting range. This saves time during

the precise measurement.[8]

Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the

approximate melting point.[7] Set a slow ramp rate of 1-2°C per minute.[8] A slow rate is

critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

Insert the capillary tube into the apparatus.[7]

Data Recording & Interpretation:

Observe the sample through the magnified viewfinder.

Record the temperature at which the first drop of liquid appears (T₁).

Record the temperature at which the entire sample has completely melted into a clear

liquid (T₂).[9]

The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be

narrow.

Perform at least two careful determinations to ensure consistency and report the average.
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Diagram: Melting Point Determination Workflow A logical flow for obtaining an accurate melting

point.
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Solubility Profiling: Elucidating Functional Group
Characteristics
Expertise & Experience: Solubility testing is a classical qualitative analysis technique that

provides significant insight into the structural characteristics of a molecule, particularly its

polarity and the presence of acidic or basic functional groups.[10][11] For 2-Ethoxycinnamic
acid, its carboxylic acid moiety is the dominant factor governing its solubility in aqueous

solutions of varying pH. The principle of "like dissolves like" dictates its behavior in organic

solvents.

Self-Validating Protocol for Qualitative Solubility Testing:

General Procedure:

For each test, add ~25 mg of 2-Ethoxycinnamic acid to a small test tube.

Add ~0.75 mL of the solvent in portions, shaking vigorously after each addition.[12]

"Soluble" is defined as the complete dissolution of the solid to form a homogeneous

solution.

Solvent Sequence & Rationale:

Test 1: Water (H₂O): The molecule's large non-polar aromatic and alkyl portions are

expected to outweigh the polarity of the carboxylic acid group, rendering it insoluble in
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water.[10]

Test 2: 5% Aqueous Sodium Hydroxide (NaOH): As a carboxylic acid, it is expected to be

readily soluble.

Causality: NaOH is a strong base that deprotonates the carboxylic acid (pKa ~4.14) to

form the highly polar and water-soluble sodium 2-ethoxycinnamate salt. This positive

result is strong evidence for an acidic functional group.

Test 3: 5% Aqueous Sodium Bicarbonate (NaHCO₃): Expected to be soluble.

Causality: NaHCO₃ is a weaker base than NaOH. It will only dissolve acids that are

stronger than carbonic acid (pKa ~6.4). Since carboxylic acids (pKa ~3-5) meet this

criterion, dissolution (often with effervescence of CO₂) confirms the presence of a

carboxylic acid specifically, distinguishing it from less acidic phenols (pKa ~10).[12]

Test 4: 5% Aqueous Hydrochloric Acid (HCl): Expected to be insoluble.

Causality: In an acidic medium, the carboxylic acid remains in its neutral, protonated

form and thus remains water-insoluble. This test is primarily used to detect basic

functional groups like amines.[12]

Test 5: Organic Solvents (e.g., Ethanol, Diethyl Ether): Expected to be soluble.

Causality: The significant non-polar character of the molecule allows it to dissolve in

organic solvents of moderate to high polarity through favorable intermolecular

interactions.[3][4]

Diagram: Solubility Analysis Flowchart A decision tree for characterizing an unknown via

solubility.
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Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure and identity

of 2-Ethoxycinnamic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a powerful tool for identifying the functional

groups present in a molecule. Each functional group absorbs infrared radiation at a

characteristic frequency, corresponding to the energy of its bond vibrations (e.g., stretching,

bending). The resulting spectrum is a unique molecular fingerprint.

Self-Validating Protocol (KBr Pellet Method):

Sample Preparation:

Trustworthiness: This method requires scrupulous attention to dryness. Potassium

bromide (KBr) is hygroscopic; absorbed moisture will produce a broad O-H stretching

band around 3400 cm⁻¹, which can interfere with the analysis.

Gently grind 1-2 mg of 2-Ethoxycinnamic acid with 100-200 mg of dry, spectroscopy-

grade KBr powder in an agate mortar and pestle until a fine, homogenous powder is

obtained.[13]

Transfer the powder to a pellet die.

Place the die under a hydraulic press and apply a force of approximately 8 tons for several

minutes to form a transparent or translucent pellet.[14]

Spectrum Acquisition:

Place a blank KBr pellet (containing no sample) in the spectrometer and run a background

scan.[15] This is a critical self-validating step that subtracts the absorbance from

atmospheric CO₂ and H₂O, as well as any absorbance from the KBr matrix itself.

Replace the blank with the sample pellet and acquire the sample spectrum.

Expected Characteristic Absorptions for 2-Ethoxycinnamic Acid:
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~2500-3300 O-H stretch (very broad) Carboxylic Acid

~3030 C-H stretch (aromatic) Benzene Ring

~2850-2980 C-H stretch (aliphatic) Ethoxy Group (-CH₂, -CH₃)

~1680-1700 C=O stretch Conjugated Carboxylic Acid

~1625 C=C stretch Alkene (conjugated)

~1450-1600 C=C stretches Aromatic Ring

~1250-1300 C-O stretch Carboxylic Acid / Aryl Ether

Diagram: KBr Pellet Preparation Workflow A standardized procedure for solid-state FTIR

analysis.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy measures the absorption of light in the ultraviolet

and visible regions, which corresponds to electronic transitions within a molecule. It is
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particularly useful for analyzing compounds with conjugated π-electron systems, such as the

aromatic ring and adjacent double bond in 2-Ethoxycinnamic acid.[16][17] The spectrum

provides information about the extent of conjugation.

Self-Validating Protocol:

Solvent and Sample Preparation:

Select a UV-grade solvent that does not absorb in the region of interest (typically 200-400

nm). Methanol or ethanol are common choices.[18]

Prepare a dilute stock solution of 2-Ethoxycinnamic acid of a precisely known

concentration. Perform serial dilutions to obtain a final concentration that gives a

maximum absorbance reading between 0.2 and 1.0 for optimal accuracy.

Spectrum Acquisition:

Use a matched pair of quartz cuvettes (glass absorbs UV light below ~340 nm).

Fill one cuvette with the pure solvent to use as the reference or blank. Place it in the

reference beam of a double-beam spectrophotometer.

Rinse the second cuvette with the sample solution before filling it and placing it in the

sample beam.

Run a baseline correction (autozero) with the solvent-filled cuvette in both beams.

Scan the sample across the desired wavelength range (e.g., 200-400 nm) to generate an

absorbance spectrum.

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax). For aromatic compounds like

this, multiple bands corresponding to π→π* transitions are expected.[17][18]

The primary bands for aromatic systems typically appear near 205 nm and a less intense

series of bands between 255-275 nm.[16]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful spectroscopic technique for elucidating the

precise molecular structure of an organic compound. It provides detailed information about the

chemical environment, connectivity, and number of different types of protons (¹H NMR) and

carbons (¹³C NMR) in a molecule.

Self-Validating Protocol (¹H NMR):

Sample Preparation:

Dissolve 5-10 mg of 2-Ethoxycinnamic acid in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube.

Causality: Deuterated solvents are used because deuterium (²H) resonates at a much

different frequency than protons (¹H), rendering the solvent invisible in the ¹H NMR

spectrum and preventing a massive solvent signal from obscuring the sample signals.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which

provides a reference peak at 0.00 ppm.

Spectrum Acquisition & Analysis:

Acquire the spectrum on a calibrated NMR spectrometer.

Analyze the resulting spectrum based on four key features:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the

protons. Aromatic protons are deshielded by the ring current and appear downfield (6.5-

8.0 ppm).[16]

Integration: The area under each signal is proportional to the number of protons it

represents.

Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet,

triplet) reveals the number of neighboring protons.
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Coupling Constant (J): The distance between split peaks provides information on

connectivity and, for the vinylic protons, can confirm the trans stereochemistry (typically

a large J value of ~16 Hz).

Predicted ¹H NMR Signals for 2-Ethoxycinnamic Acid (in CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11-12 Broad Singlet 1H
Carboxylic Acid (-

COOH)

~7.8-8.0 Doublet (J ≈ 16 Hz) 1H
Vinylic Proton (-

CH=CH-COOH)

~6.8-7.5 Multiplet 4H Aromatic Protons

~6.4-6.6 Doublet (J ≈ 16 Hz) 1H
Vinylic Proton (Ar-

CH=CH-)

~4.1 Quartet 2H
Ethoxy Methylene (-O-

CH₂-CH₃)

~1.4 Triplet 3H
Ethoxy Methyl (-O-

CH₂-CH₃)

Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 2-Ethoxycinnamic acid
is considered an irritant.[1]

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause

respiratory irritation (H335).[1]

Precautions: Standard laboratory personal protective equipment (PPE) should be worn,

including safety goggles, nitrile gloves, and a lab coat. All manipulations should be

performed in a well-ventilated chemical fume hood to avoid inhalation of dust.

Conclusion
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The physical and spectroscopic properties of 2-Ethoxycinnamic acid are well-defined and can

be reliably determined using standard, self-validating laboratory protocols. A thorough

characterization, beginning with melting point and solubility assessments and confirmed by

spectroscopic analysis (FTIR, UV-Vis, and NMR), is fundamental to ensuring the identity, purity,

and quality of the material. For professionals in research and drug development, a mastery of

these techniques and the principles behind them is essential for advancing a compound from

the laboratory bench to potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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